REACTION_SMILES
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[Br:13][c:14]1[c:15]([F:23])[c:16]([C:17](=[O:18])[OH:19])[cH:20][cH:21][cH:22]1.[C:1]([c:2]1[nH:3][cH:4][cH:5][n:6]1)([c:7]1[nH:8][cH:9][cH:10][n:11]1)=[O:12].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[CH3:32][NH:33][O:34][CH3:35].[Cl:36][CH2:37][Cl:38].[ClH:31]>>[Br:13][c:14]1[c:15]([F:23])[c:16]([C:17](=[O:18])[N:33]([CH3:32])[O:34][CH3:35])[cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(Br)c1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CON(C)C(=O)c1cccc(Br)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |